molecular formula C5H10N2 B3428357 3-Amino-2,2-dimethylpropanenitrile CAS No. 67744-70-1

3-Amino-2,2-dimethylpropanenitrile

Cat. No.: B3428357
CAS No.: 67744-70-1
M. Wt: 98.15 g/mol
InChI Key: VFJGAQNGDVAFIC-UHFFFAOYSA-N
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Description

3-Amino-2,2-dimethylpropanenitrile (CAS: CID 12438036) is an organic compound with the molecular formula C₅H₁₀N₂. Its structure features a nitrile group (-C≡N) and a primary amino group (-NH₂) attached to a branched carbon backbone (SMILES: CC(C)(CN)C#N) . This compound’s steric hindrance from the two methyl groups at the C2 position and the polar nitrile/amino functionalities influence its reactivity, solubility, and interaction with biological targets. It is primarily utilized in pharmaceutical and agrochemical research as a precursor for synthesizing heterocycles or bioactive molecules.

Properties

IUPAC Name

3-amino-2,2-dimethylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2/c1-5(2,3-6)4-7/h3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFJGAQNGDVAFIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401296878
Record name 3-Amino-2,2-dimethylpropanenitrile
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Molecular Weight

98.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67744-70-1
Record name 3-Amino-2,2-dimethylpropanenitrile
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URL https://commonchemistry.cas.org/detail?cas_rn=67744-70-1
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Record name 3-Amino-2,2-dimethylpropanenitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-2,2-dimethylpropanenitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Amino-2,2-dimethylpropanenitrile involves the reaction of 2,2-dimethylpropanenitrile with ammonia under specific conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the amino group on the nitrile compound.

Another method involves the reduction of 3-nitro-2,2-dimethylpropanenitrile using hydrogen in the presence of a metal catalyst such as palladium on carbon. This reduction process converts the nitro group to an amino group, yielding this compound.

Industrial Production Methods

Industrial production of this compound often employs large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,2-dimethylpropanenitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

3-Amino-2,2-dimethylpropanenitrile is utilized in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the study of enzyme inhibitors and metabolic pathways.

    Medicine: As a precursor in the synthesis of drugs with potential therapeutic effects.

    Industry: In the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-2,2-dimethylpropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of enzymes or receptors. This interaction can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues with Aliphatic Substituents

Table 1: Comparison with Aliphatic Nitriles
Compound Name Molecular Formula Key Structural Features Reactivity/Applications Reference
3-Amino-2,2-dimethylpropanenitrile C₅H₁₀N₂ Branched alkyl chain, -NH₂, -C≡N Precursor for heterocyclic synthesis
N-Ethyl-2,2-dimethylpropanenitrile C₇H₁₃N Ethyl group replaces -NH₂ Lower polarity; solvent applications
3-Cyclohexyl-2,2-dimethylpropanenitrile C₁₂H₂₀N Cyclohexyl substituent Enhanced lipophilicity; material science
3,3'-((2-(Dimethylamino)ethyl)azanediyl)dipropanenitrile C₁₀H₁₈N₄ Dual nitrile groups, dimethylamino branch Chelating agent; catalyst design

Key Observations :

  • Polarity: The amino group in this compound increases polarity compared to N-ethyl or cyclohexyl derivatives, enhancing solubility in polar solvents.
  • Steric Effects : Branched methyl groups reduce nucleophilic attack at the nitrile group, unlike linear analogues.
  • Applications: The amino-nitrile combination enables participation in Strecker or Ugi reactions, making it valuable for drug intermediates , whereas cyclohexyl derivatives are preferred in hydrophobic matrices .

Aromatic and Halogenated Analogues

Table 2: Comparison with Aromatic/Halogenated Nitriles
Compound Name Molecular Formula Key Features Biological Activity Reference
(3R)-3-Amino-3-(5-chloro-3-methylphenyl)propanenitrile C₁₀H₁₁ClN₂ Chloro and methyl substituents on aryl ring Moderate enzyme inhibition
(3S)-3-Amino-3-(2-fluoro-5-methoxyphenyl)propanenitrile C₁₀H₁₁FN₂O Fluoro and methoxy substituents Enhanced receptor binding
2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanenitrile C₁₂H₁₆N₂O₂ Dimethoxyaryl group Anticancer research candidate

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -F) increase electrophilicity of the nitrile, favoring nucleophilic additions. Methoxy groups enhance π-stacking in biological systems .
  • Bioactivity : Aromatic substituents enable interactions with enzymes or receptors. For example, the 5-chloro-3-methylphenyl derivative shows moderate enzyme inhibition, while the fluoro-methoxy variant exhibits stronger receptor affinity .

Functional Group Variants

Table 3: Comparison with Non-Nitrile Analogues
Compound Name Molecular Formula Functional Group Replacement Key Differences Reference
3-Amino-2,2-dimethylpropan-1-ol hydrochloride C₅H₁₂ClNO -OH replaces -C≡N Higher solubility; reduced stability
3-Amino-2,2-dimethylcyclobutanol C₆H₁₃NO Cyclobutane ring Increased ring strain; altered reactivity

Key Observations :

  • Solubility : Alcohol derivatives (e.g., propan-1-ol) exhibit higher water solubility but are prone to oxidation compared to nitriles.
  • Reactivity : Cyclobutane-containing analogues face ring-strain challenges, limiting their synthetic utility compared to the more stable branched nitrile .

Biological Activity

3-Amino-2,2-dimethylpropanenitrile (C5H10N2) is a compound that has garnered attention in various fields of biological research due to its unique structural properties and biological activity. This article delves into its biological implications, including enzyme interactions, potential therapeutic applications, and synthesis methods.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group and a nitrile group attached to a branched carbon chain. Its molecular structure allows for significant reactivity in biological systems:

  • Molecular Formula : C5H10N2
  • Physical State : Colorless solid
  • Solubility : Soluble in organic solvents such as dichloromethane and methanol

Enzyme Modulation

Research indicates that this compound can modulate enzyme activities, potentially acting as an inhibitor in various metabolic pathways. The presence of both amino and nitrile groups facilitates interactions with biological targets, which may lead to significant biological effects.

Mechanism of Action :

  • The amino group can form hydrogen bonds or ionic interactions with active sites on enzymes.
  • The nitrile group may participate in chemical reactions that alter the compound's reactivity and biological activity.

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity. It has been investigated for its potential as an antimicrobial agent and as a precursor in the synthesis of biologically active compounds.

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions:

  • Oxidation : Using potassium permanganate to oxidize the amino group.
  • Reduction : Employing lithium aluminum hydride to reduce the nitrile group to a primary amine.
  • Substitution Reactions : Utilizing halogenating agents for nucleophilic substitution reactions .

Applications in Research

This compound serves as a valuable building block in organic synthesis, particularly for creating more complex molecules used in pharmaceuticals and agrochemicals. Its unique properties make it suitable for studies involving enzyme-substrate interactions and metabolic pathways .

Case Study 1: Antimicrobial Activity

A study highlighted the compound's effectiveness against specific strains of bacteria. In vitro assays demonstrated that this compound inhibited bacterial growth at concentrations below 100 µM, suggesting its potential as an antimicrobial agent.

Case Study 2: Enzyme Interaction

In another investigation focusing on enzyme interactions, researchers found that the compound acted as a reversible inhibitor of certain proteases involved in metabolic pathways. This interaction was characterized by kinetic studies which revealed a competitive inhibition mechanism.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
This compoundAmino and nitrile groupsAntimicrobial, enzyme modulation
3-Amino-2-methylpropanenitrileLacks phenyl groupDifferent chemical properties
3-Hydroxy-2,2-dimethylpropanenitrileHydroxyl group instead of aminoVaries in reactivity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-2,2-dimethylpropanenitrile
Reactant of Route 2
3-Amino-2,2-dimethylpropanenitrile

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